Cannabidiorcol Exhibits TRPV2 Agonism with Potent In Vivo Efficacy in Collagen-Induced Arthritis Model
Cannabidiorcol (O-1821) demonstrates functional TRPV2 agonism, which translates to a quantifiable reduction in arthritis severity in a collagen-induced arthritis (CIA) mouse model. When administered as monotherapy at 20-30 mg/kg/day, it achieved a reduction in disease severity comparable to the TNF inhibitor etanercept (8 mg/kg, three times weekly), with an earlier onset of protection observed [1]. Notably, the combination of Cannabidiorcol and etanercept produced a more robust and sustained suppression of disease than either agent alone, with reduced synovial inflammation, hyperplasia, and erosive changes confirmed by histological scoring [1]. This differentiates Cannabidiorcol from CBD, which primarily engages CB1/CB2 and 5-HT1A in inflammatory models, and from other short-chain analogs lacking this specific TRPV2-mediated in vivo efficacy data.
| Evidence Dimension | In vivo anti-arthritic efficacy (disease severity reduction) |
|---|---|
| Target Compound Data | Cannabidiorcol (O-1821) 20-30 mg/kg/day i.p.: Significant reduction in clinical arthritis scores; earlier onset of protection than etanercept |
| Comparator Or Baseline | Etanercept 8 mg/kg three times weekly i.p.: Significant reduction in clinical arthritis scores; Vehicle control: No protection |
| Quantified Difference | Cannabidiorcol achieved earlier protection onset; combination therapy provided more sustained reduction and superior joint histopathology scores vs. either monotherapy |
| Conditions | Collagen-induced arthritis (CIA) in DBA1/j mice; 61-day treatment period; scoring of clinical disease and histological synovial inflammation |
Why This Matters
For procurement decisions in inflammation or ion channel research, this in vivo evidence positions Cannabidiorcol as the preferred tool for probing TRPV2-mediated pathways, where CBD and other analogs lack validated efficacy in this specific arthritis model.
- [1] Laragione, T., Harris, C., & Gulko, P. S. (2023). Combination therapy of a TRPV2 agonist with a TNF inhibitor achieves sustained suppression of disease severity and reduced joint damage. Clinical and Experimental Immunology, 211(3), 233–238. View Source
